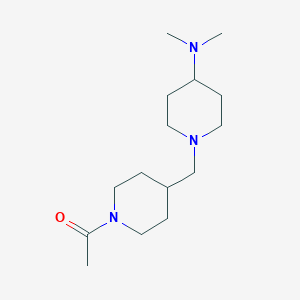

![molecular formula C12H11NO4S B2994437 4-[(2,4-二氧代-1,3-噻唑烷-3-基)甲基]苯甲酸甲酯 CAS No. 749216-29-3](/img/structure/B2994437.png)

4-[(2,4-二氧代-1,3-噻唑烷-3-基)甲基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis and Structure

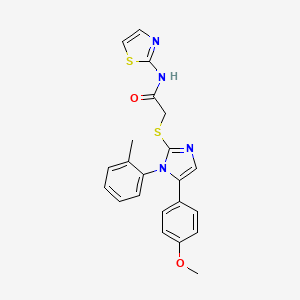

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is synthesized through various methods. For instance:

- Nucleophilic Alkylation : Using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction analysis, researchers have shown that the reaction of this compound with alkyl halides in the DMSO/K₂CO₃ system leads to the formation of N-substituted derivatives with good yields .

- Alkaline Hydrolysis : Varying the reaction conditions using alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,¹-benzothiazine-3-carboxylate allows successful synthesis of a monohydrate of the target acid, its sodium salt, or 4-methyl-2,2-dioxo-1H-2λ⁶,¹-benzothiazine .

Analgesic Properties

Research has explored the analgesic properties of related compounds. For example, the synthesis and evaluation of novel 1-methyl-3-substituted 4-oxoquinoline derivatives showed promising activities against methicillin-resistant Staphylococcus aureus (MRSA). Compounds like 9c, 9i, and 9m exhibited good activity against MRSA with MIC values of 4 μg/mL .

Diuretic Activity

Taran et al. reported the synthesis of (2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)methylamides of 1-R-4-hydroxy-2-oxoquinoline-3-carboxylic acids and evaluated them for diuretic activity .

安全和危害

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H317 . The precautionary statement is P280 . It falls under the hazard classification of Skin Sens. 1 . It belongs to the storage class code 11, which stands for Combustible Solids . The WGK is 3 . The flash point is not applicable .

作用机制

Target of Action

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate, a derivative of Thiazolidin-2,4-Dione (TZD), is known to stimulate the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating lipid metabolism and insulin sensitivity, while the Mur ligase enzyme is involved in the biosynthesis of bacterial cell walls .

Mode of Action

The compound interacts with its targets by binding to the active sites of the PPARγ receptor and the Mur ligase enzyme . This binding triggers a series of biochemical reactions that lead to changes in cellular functions. For instance, the activation of the PPARγ receptor improves insulin sensitivity, which can help manage diabetes .

Biochemical Pathways

The activation of the PPARγ receptor by the compound influences the lipid metabolism pathway and the insulin signaling pathway . These pathways play a significant role in maintaining glucose homeostasis in the body. On the other hand, the inhibition of the Mur ligase enzyme disrupts the peptidoglycan biosynthesis pathway in bacteria, leading to the weakening of their cell walls .

Result of Action

The activation of the PPARγ receptor by the compound can lead to improved insulin sensitivity, potentially offering therapeutic benefits for diabetes . The inhibition of the Mur ligase enzyme can lead to the disruption of bacterial cell wall synthesis, providing a potential antimicrobial effect .

属性

IUPAC Name |

methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-17-11(15)9-4-2-8(3-5-9)6-13-10(14)7-18-12(13)16/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDOYJQPIYQMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)

![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)